molecular formula C25H20N2O6S3 B11069615 4-methoxy-N-[(2Z)-3-[(4-methoxynaphthalen-1-yl)sulfonyl]-1,3-thiazol-2(3H)-ylidene]naphthalene-1-sulfonamide

4-methoxy-N-[(2Z)-3-[(4-methoxynaphthalen-1-yl)sulfonyl]-1,3-thiazol-2(3H)-ylidene]naphthalene-1-sulfonamide

Cat. No.: B11069615
M. Wt: 540.6 g/mol
InChI Key: VUABKPXSVQHADR-QPLCGJKRSA-N
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Description

4-METHOXY-N-[(2Z)-3-[(4-METHOXY-1-NAPHTHYL)SULFONYL]-1,3-THIAZOL-2(3H)-YLIDENE]-1-NAPHTHALENESULFONAMIDE is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring and naphthalene sulfonamide groups, making it a candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-[(2Z)-3-[(4-METHOXY-1-NAPHTHYL)SULFONYL]-1,3-THIAZOL-2(3H)-YLIDENE]-1-NAPHTHALENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-[(2Z)-3-[(4-METHOXY-1-NAPHTHYL)SULFONYL]-1,3-THIAZOL-2(3H)-YLIDENE]-1-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Scientific Research Applications

4-METHOXY-N-[(2Z)-3-[(4-METHOXY-1-NAPHTHYL)SULFONYL]-1,3-THIAZOL-2(3H)-YLIDENE]-1-NAPHTHALENESULFONAMIDE has several scientific research applications:

Properties

Molecular Formula

C25H20N2O6S3

Molecular Weight

540.6 g/mol

IUPAC Name

(NZ)-4-methoxy-N-[3-(4-methoxynaphthalen-1-yl)sulfonyl-1,3-thiazol-2-ylidene]naphthalene-1-sulfonamide

InChI

InChI=1S/C25H20N2O6S3/c1-32-21-11-13-23(19-9-5-3-7-17(19)21)35(28,29)26-25-27(15-16-34-25)36(30,31)24-14-12-22(33-2)18-8-4-6-10-20(18)24/h3-16H,1-2H3/b26-25-

InChI Key

VUABKPXSVQHADR-QPLCGJKRSA-N

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)/N=C\3/N(C=CS3)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)OC

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N=C3N(C=CS3)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)OC

Origin of Product

United States

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